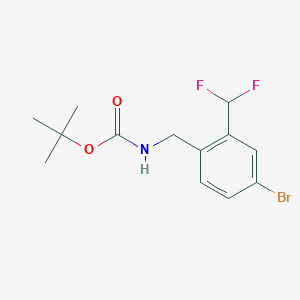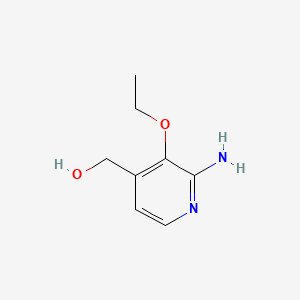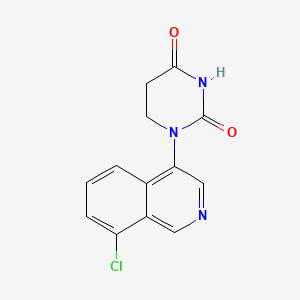
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . It is also known by its IUPAC name, 4-(4-tert-butylphenyl)-2-pyrimidinol . This compound is of interest due to its unique structure, which combines a pyrimidine ring with a tert-butylphenyl group, making it a valuable molecule in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine typically involves the reaction of 4-tert-butylbenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)pyridine: This compound has a similar structure but lacks the hydroxyl group on the pyrimidine ring.
4-(4-tert-Butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene: This compound is used as a ligand in metallocene catalysts and has a different core structure.
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrimidine ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1159816-27-9 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
6-(4-tert-butylphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-15-13(17)16-12/h4-9H,1-3H3,(H,15,16,17) |
Clé InChI |
JCOFMKLZZBBPRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC=NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)







![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
